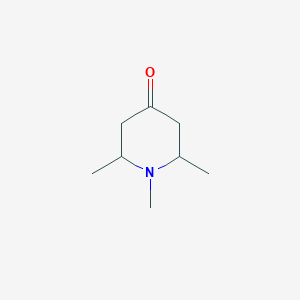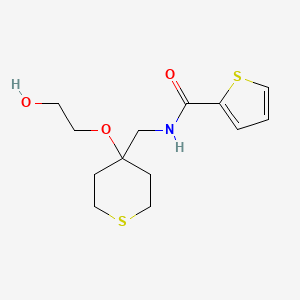![molecular formula C12H10Cl2N2O3 B2927590 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide CAS No. 406470-85-7](/img/structure/B2927590.png)
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is a biochemical compound used for proteomics research . It has a molecular formula of C12H10Cl2N2O3 and a molecular weight of 301.13 .
Molecular Structure Analysis
The molecular structure of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is characterized by the presence of a furohydrazide group attached to a dichlorophenoxy group . The InChI code for this compound is 1S/C12H8Cl2O3/c13-8-1-4-11(14)12(5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 .Physical And Chemical Properties Analysis
The physical form of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is a powder . It has a molecular weight of 301.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Environmental Impact and Toxicity
Research on compounds similar to "5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide," such as chlorophenoxy herbicides, emphasizes understanding their toxicity and environmental fate. For instance, chlorophenoxy herbicides are known for their wide application in agriculture and potential adverse effects on non-target organisms, including humans. Studies indicate that these compounds can cause a range of toxic effects depending on exposure levels, highlighting the need for careful environmental management and exposure mitigation strategies (Islam et al., 2017).
Degradation and Bioremediation
The degradation and bioremediation of chlorinated phenols and related compounds have been a significant focus, given their persistence in the environment. Research has explored microbial degradation pathways, identifying specific microorganisms capable of breaking down these compounds and reducing their environmental impact (Magnoli et al., 2020). This research is crucial for developing bioremediation strategies to clean up contaminated sites effectively.
Applications in Material Science
Beyond environmental concerns, the chemistry of furan derivatives, closely related to the query compound, has been explored for creating new materials. For instance, the conversion of plant biomass into furan derivatives offers a sustainable pathway to produce a wide range of polymers, fuels, and chemicals, showcasing the potential of these compounds in green chemistry and material science applications (Chernyshev et al., 2017).
properties
IUPAC Name |
5-[(2,5-dichlorophenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O3/c13-7-1-3-9(14)11(5-7)18-6-8-2-4-10(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJINCUVXVILAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NN)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Fluorobenzoyl)-2-[(4-propylpiperazin-1-yl)carbonyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2927507.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2927508.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2927510.png)

![1-(4-ethoxyphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2927512.png)

![3-amino-N-cyclohexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2927514.png)






